molecular formula C19H18N2O5S2 B11250606 N'-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide

N'-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide

Cat. No.: B11250606
M. Wt: 418.5 g/mol
InChI Key: MPINZLCOJNONQZ-UHFFFAOYSA-N
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Description

N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide is a complex organic compound that features a combination of benzenesulfonyl, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl and thiophene intermediates, followed by their coupling with furan derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Furan Derivatives: Compounds with the furan ring, such as furan-2-carboxaldehyde.

    Benzenesulfonyl Derivatives: Compounds like benzenesulfonamide.

Uniqueness

N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide is unique due to the combination of three distinct moieties in a single molecule. This structural complexity provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C19H18N2O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C19H18N2O5S2/c22-18(20-12-14-6-4-10-26-14)19(23)21-13-17(16-9-5-11-27-16)28(24,25)15-7-2-1-3-8-15/h1-11,17H,12-13H2,(H,20,22)(H,21,23)

InChI Key

MPINZLCOJNONQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CS3

Origin of Product

United States

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